1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 1260088-68-3
VCID: VC0058846
InChI: InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-14(20)19-13-9-21-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3COC3
Molecular Formula: C16H23BN2O4
Molecular Weight: 318.18

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 1260088-68-3

Cat. No.: VC0058846

Molecular Formula: C16H23BN2O4

Molecular Weight: 318.18

* For research use only. Not for human or veterinary use.

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea - 1260088-68-3

Specification

CAS No. 1260088-68-3
Molecular Formula C16H23BN2O4
Molecular Weight 318.18
IUPAC Name 1-(oxetan-3-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-14(20)19-13-9-21-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20)
Standard InChI Key JOLXTHTVVLCDLV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3COC3

Introduction

Chemical Identity and Structural Properties

Compound Identification

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is uniquely identified through several standard chemical identifiers. The compound is registered with CAS number 1260088-68-3, which serves as its primary identification in chemical databases and literature . Additional identifiers include product codes (VC0058846 from VulcanChem and 2205324 from commercial suppliers) that facilitate acquisition for research purposes . This compound has the molecular formula C16H23BN2O4, corresponding to a molecular weight of 318.18 g/mol, placing it in the medium-sized molecular category commonly seen in pharmaceutical intermediates .

Structural Features and Composition

The molecular architecture of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea comprises several distinctive functional groups that contribute to its chemical behavior and utility. The compound features a four-membered oxetane ring (a cyclic ether) attached to a urea linker, which connects to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The oxetane component introduces structural rigidity and unique hydrogen-bonding properties, while the boronic acid pinacol ester (dioxaborolane) moiety serves as a versatile functional handle for further chemical transformations.

Synonyms and Alternative Nomenclature

To facilitate comprehensive literature searches and proper identification, several alternative names exist for this compound. These include "Urea, N-3-oxetanyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-" as a systematic variant used in some chemical databases and literature . The variety of nomenclature reflects the compound's complex structure and the different naming conventions employed across the chemical community.

Applications and Research Significance

Synthetic Chemistry Applications

The primary utility of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea lies in organic synthesis, where it serves as a sophisticated building block for constructing more complex molecules. The boronic acid pinacol ester functionality is particularly valuable, as it enables participation in cross-coupling reactions such as Suzuki-Miyaura couplings, which are fundamental for carbon-carbon bond formation in advanced synthetic pathways. These transformations permit the integration of the compound's structural elements into larger molecular frameworks with precisely controlled connectivity.

Medicinal Chemistry Significance

In medicinal chemistry, this compound represents an important class of functionalized intermediates. The oxetane ring has gained significant attention in drug discovery due to its ability to serve as a metabolically stable replacement for carbonyl groups and geminal dimethyl substituents. The urea linker provides hydrogen bonding capabilities that can enhance interactions with biological targets, while the boron-containing functionality allows for further elaboration and diversification of molecular scaffolds. Together, these features make the compound valuable for developing libraries of potential bioactive compounds with drug-like properties.

Related Structural Analogs

Oxetane-Containing Compounds

The structural family of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea includes several related compounds that share the oxetane motif. One notable example is 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane (CAS: 1396215-84-1), which contains both the oxetane and dioxaborolane components but lacks the phenylurea element. This simpler analog serves similar functions as a building block in organic synthesis, particularly for introducing oxetane rings into more complex molecular structures.

Boronic Acid Derivatives

Another structurally related compound is 1-(Oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1339890-99-1), which incorporates both the oxetane ring and dioxaborolane group into a pyrazole framework rather than a phenylurea system. This heterocyclic variant demonstrates the versatility of combining oxetane and boronic acid pinacol ester functionalities in creating diverse chemical entities for organic synthesis applications.

Data Tables and Compound Information

Chemical Identity and Properties

The following table summarizes the key identifying information and properties of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea:

PropertyValue
CAS Number1260088-68-3
IUPAC Name1-(oxetan-3-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Molecular FormulaC16H23BN2O4
Molecular Weight318.18 g/mol
Product CodesVC0058846 (VulcanChem); 2205324 (King-Pharm)
HS Code2932990090
Product CategoriesUrea, Borolan

Structural Components and Features

The structural elements that constitute 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:

Structural ComponentFunction
Oxetane RingProvides structural rigidity and unique hydrogen-bonding properties
Urea LinkerOffers hydrogen bond donor and acceptor sites for molecular recognition
Phenyl GroupServes as a rigid scaffold connecting functional elements
Boronic Acid Pinacol EsterFunctions as a reactive handle for cross-coupling reactions
Tetramethyl GroupsProvide steric protection to the boronate functionality

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